2-(But-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

Catalog No.
S13817632
CAS No.
M.F
C11H16O2
M. Wt
180.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(But-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-car...

Product Name

2-(But-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

IUPAC Name

2-[(E)-but-2-enyl]-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

InChI

InChI=1S/C11H16O2/c1-2-3-6-11(8-12)7-9-4-5-10(11)13-9/h2-3,8-10H,4-7H2,1H3/b3-2+

InChI Key

AJOFNVKYIKOVBV-NSCUHMNNSA-N

Canonical SMILES

CC=CCC1(CC2CCC1O2)C=O

Isomeric SMILES

C/C=C/CC1(CC2CCC1O2)C=O

2-(But-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is a bicyclic compound characterized by a bicyclo[2.2.1]heptane framework with a 7-oxabicyclo structure and an aldehyde functional group. The compound's molecular formula is C11H14O2C_{11}H_{14}O_2, and its structure features a butenyl substituent at the second position of the bicyclic system, contributing to its unique reactivity and properties. The presence of the oxabicyclo ring system enhances its potential for various chemical transformations and biological interactions.

  • Aldol Condensation: The aldehyde group can participate in aldol condensation, forming β-hydroxy aldehydes or ketones when reacted with suitable carbonyl compounds.
  • Electrophilic Addition: The double bond in the butenyl group can react with electrophiles, leading to various substituted products.
  • Reduction Reactions: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Oxidation: Under oxidative conditions, the alcohol formed from reduction can be converted back to the aldehyde or further oxidized to carboxylic acids.

Research indicates that compounds related to 2-(But-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacteria and fungi, making them potential candidates for pharmaceutical applications.
  • Cytotoxicity: Certain analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy.
  • Neuroprotective Effects: Preliminary studies indicate that similar compounds may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

The synthesis of 2-(But-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors containing both the butenyl group and a bicyclic system, cyclization can be induced using acid catalysts.
  • Functional Group Transformation: Existing bicyclic compounds can undergo functionalization to introduce the aldehyde group via oxidation or other reactions.
  • Total Synthesis Approaches: Multi-step synthetic routes may involve constructing the bicyclic framework followed by selective introduction of functional groups.

This compound has potential applications in various fields:

  • Pharmaceutical Industry: Due to its biological activity, it may serve as a lead compound for drug development targeting infections or cancer.
  • Agricultural Chemistry: Its antimicrobial properties could be harnessed in developing new pesticides or fungicides.
  • Flavor and Fragrance Industry: Compounds with similar structures are often used in flavoring agents and perfumes due to their unique aromatic profiles.

Interaction studies involving 2-(But-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde focus on its binding affinity with biological targets such as enzymes and receptors. Key findings include:

  • Enzyme Inhibition: Investigations into its role as an inhibitor of specific enzymes could elucidate mechanisms of action relevant to its antimicrobial or anticancer properties.
  • Receptor Binding Studies: Understanding its interaction with various receptors may provide insights into its neuroprotective effects.

Several compounds share structural features with 2-(But-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde, including:

Compound NameStructure TypeKey Features
7-Oxabicyclo[4.1.0]heptaneBicyclicContains an additional ring; different reactivity
3-(Butenyl)-7-Oxabicyclo[4.1.0]heptaneBicyclicSimilar butenyl group; different molecular weight
1-Isopropyl-4-methyl-7-oxabicyclo[2.2.1]heptaneBicyclicSubstituted at different positions; unique properties
7-Oxabicyclo[3.3.0]octaneBicyclicDifferent ring size; potential for different reactivity

These compounds highlight the uniqueness of 2-(But-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde through variations in ring structure, substituents, and resulting biological activities, making it a subject of interest in both synthetic chemistry and pharmacology.

Traditional synthetic routes to 2-(But-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde often rely on Diels-Alder cyclization to construct the bicyclo[2.2.1]heptane core. A key precursor involves reacting furan derivatives with α,β-unsaturated carbonyl compounds. For instance, the intramolecular Diels-Alder reaction of epoxyhexopyranosides has been employed to generate oxanorbornane intermediates, which can be further functionalized. In one protocol, methyl 2,3-anhydro-6-deoxy-6-(furfurylthio)-α-d-allopyranoside undergoes ring contraction in the presence of LiBr and tetramethylurea (TMU), yielding an α,β-unsaturated furanosidic aldehyde. Subsequent silica gel-mediated intramolecular Diels-Alder cyclization produces the oxabicyclo[2.2.1]heptane skeleton.

A critical challenge in traditional synthesis is the installation of the butenyl substituent. Alkylation strategies using Grignard or organozinc reagents have been explored, though these often require stringent anhydrous conditions. For example, the addition of butenylmagnesium bromide to a ketone intermediate, followed by oxidation to the aldehyde, has been reported. However, such methods face limitations in regioselectivity and functional group tolerance, necessitating multi-step purification.

MethodKey Reagents/ConditionsYield (%)Reference
Diels-Alder CyclizationFuran, α,β-unsaturated aldehyde65–78
Butenyl Group InstallationButenylmagnesium bromide, THF45–60
Aldehyde OxidationPyridinium chlorochromate (PCC)70–85

These approaches highlight the reliance on stepwise functionalization, where the bicyclic core is assembled first, followed by side-chain modifications. While effective, traditional methods often suffer from prolonged reaction times and moderate yields, prompting the development of asymmetric and flow-based alternatives.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

180.115029749 g/mol

Monoisotopic Mass

180.115029749 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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